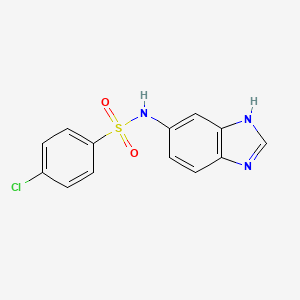
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzimidazole core, a pyrrole ring, and a chlorinated benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the pyrrole ring: This step involves the reaction of the benzimidazole derivative with a pyrrole compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chlorination: The final step is the chlorination of the benzamide group, which can be done using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzimidazole core or the benzamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated benzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzimidazole core or benzamide group.
Substitution: Substituted benzamide derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in research to understand the interactions of benzimidazole and pyrrole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptor sites, or intercalate into DNA, disrupting normal cellular processes. These interactions can lead to anti-cancer or anti-microbial effects by inducing apoptosis or inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-indol-1-yl)benzamide: Similar structure but with an indole ring instead of a pyrrole ring.
2-chloro-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-(1H-imidazol-1-yl)benzamide: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
Structural Features: The presence of both a benzimidazole core and a pyrrole ring in the same molecule is relatively unique, providing a distinct set of chemical properties and biological activities.
Eigenschaften
Molekularformel |
C18H13ClN4O |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
N-(1H-benzimidazol-2-yl)-2-chloro-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C18H13ClN4O/c19-14-8-7-12(23-9-3-4-10-23)11-13(14)17(24)22-18-20-15-5-1-2-6-16(15)21-18/h1-11H,(H2,20,21,22,24) |
InChI-Schlüssel |
OLRXCJJDJUFUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12179543.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12179546.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12179553.png)
![N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12179564.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12179578.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12179585.png)
![4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B12179587.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179594.png)

![3-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide](/img/structure/B12179611.png)
